2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a triazole-based acetamide derivative synthesized via multistep reactions. Its core structure comprises a 1,2,4-triazole ring substituted at the 4th position with a pyrrole moiety and at the 5th position with a furan group. A sulfanyl linker connects the triazole ring to an acetamide group, which is further substituted with a 4-phenoxyphenyl moiety .
The synthesis involves:
Alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH.
Paal-Knorr condensation to introduce the pyrrole fragment at the 4th position of the triazole ring .
This compound exhibits significant anti-exudative activity in preclinical models, reducing inflammation in rat studies at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Its structure-activity relationship (SAR) highlights the importance of the furan and pyrrole substituents for enhancing bioactivity .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S/c30-22(25-18-10-12-20(13-11-18)32-19-7-2-1-3-8-19)17-33-24-27-26-23(21-9-6-16-31-21)29(24)28-14-4-5-15-28/h1-16H,17H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYQRBPWQRVIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: : The starting material undergoes cyclization to form the 1,2,4-triazole core. This reaction is usually conducted in a solvent like dimethyl sulfoxide (DMSO) under heating conditions.
Attachment of the Furan and Pyrrole Rings: : The furan and pyrrole rings are introduced through nucleophilic substitution reactions.
Thioether Formation: : The sulfur linkage is formed via a nucleophilic attack by a thiol group on the triazole ring, creating the sulfanyl bridge.
Final Acylation: : The acetamide moiety is incorporated through an acylation reaction with the 4-phenoxyphenyl group.
Industrial Production Methods
In an industrial setting, the production process would be scaled up using continuous flow techniques and optimized reaction conditions to ensure high yield and purity. The reactions are carefully monitored using advanced analytical methods like HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan and pyrrole rings can undergo oxidation, leading to ring-opening reactions.
Reduction: : The compound can be reduced at various sites, particularly the triazole ring, under catalytic hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at multiple positions, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution Reagents: : Halides (Cl, Br) for nucleophilic substitution, nitrating agents (HNO3) for electrophilic substitution
Major Products
Oxidation: : Carboxylic acids, aldehydes
Reduction: : Amines, alcohols
Substitution: : Halogenated or nitrated derivatives
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, attributed to the triazole moiety in its structure. Research indicates that derivatives of this compound can effectively inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus aureus , Escherichia coli , and Candida albicans . The mechanism of action likely involves interference with cellular processes in pathogens, making it a candidate for developing new antimicrobial agents .
Antifungal Properties
The presence of the triazole ring is particularly noteworthy for antifungal applications. Triazoles are well-known for their ability to inhibit the enzyme lanosterol demethylase, crucial in fungal sterol biosynthesis. Preliminary findings suggest that this compound may outperform traditional antifungal agents in specific assays, indicating a promising avenue for further research and development in antifungal therapies .
Anticancer Potential
The structural components of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide suggest potential anticancer properties. The furan and pyrrole rings are known to exhibit cytotoxic effects against various cancer cell lines. In vitro studies could explore its efficacy against specific cancers, focusing on mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
Emerging studies indicate that this compound may possess anti-inflammatory properties as well. Compounds with similar structures have been noted to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This aspect could be crucial for developing treatments for chronic inflammatory diseases such as arthritis or inflammatory bowel disease .
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with various biological targets. These studies help elucidate the compound's mechanism of action and guide modifications to enhance its efficacy and selectivity against specific targets like enzymes or receptors involved in disease pathways .
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-trifluoromethylphenyl)acetamide | Similar triazole-sulfanyl structure | Antimicrobial |
| 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyloxyphenyl)acetamide | Contains phenoxy group instead | Antifungal |
| 2-{[5-(furan-2-yl)-4-(1H-pyrrolidinyl)-4H-1,2,4-triazole]-3-thio}acetamide | Different nitrogen-containing heterocycles | Potential neuroprotective effects |
This table summarizes various compounds related to 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyloxyphenyl)acetamide and their corresponding biological activities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: : Enzymes, receptors in biological systems
Pathways: : It can interfere with enzyme activity, disrupt cellular processes, or bind to receptors, thereby modulating physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides. Below is a comparative analysis of structurally related derivatives:
Key Findings from Comparative Studies
Anti-Exudative Activity: The target compound’s furan-2-yl and pyrrole substituents enhance anti-inflammatory effects compared to derivatives with bulkier groups (e.g., 4-methoxybenzyl in ). The furan’s electron-rich aromatic system may improve target binding in inflammatory pathways . Substitution at the acetamide’s phenyl ring (e.g., 4-phenoxyphenyl vs. 2-trifluoromethylphenyl in ) influences solubility and membrane permeability, critical for bioavailability .
Structural Flexibility :
- Derivatives with chlorophenyl (e.g., ) or pyridinyl (e.g., ) groups on the triazole exhibit varied activity profiles, suggesting that electronic and steric factors modulate target interactions.
Synthetic Accessibility: The target compound’s synthesis route (Paal-Knorr condensation ) is more efficient for introducing heterocyclic substituents compared to analogues requiring multistep coupling (e.g., ).
Unresolved Questions :
- Compounds like those in and lack explicit biological data in the provided evidence, highlighting gaps in comparative efficacy studies.
Biological Activity
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a synthetic compound that incorporates various heterocyclic structures, notably a triazole, furan, and pyrrole. Each of these components contributes to the compound's potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on current research findings.
Structural Features
The molecular formula of this compound is C20H19N5O3S, with a molecular weight of approximately 382.47 g/mol. The presence of the triazole ring is particularly significant as it is commonly associated with antifungal and antibacterial activities.
Antimicrobial Activity
Research suggests that compounds with structural similarities to this compound exhibit notable antimicrobial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-trifluoromethylphenyl)acetamide | Similar triazole-sulfanyl structure | Antimicrobial |
| 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyloxyphenyl)acetamide | Contains phenoxy group instead | Antifungal |
| 2-{[5-(furan-2-yl)-4-(1H-pyrrolidinyl) -4H -1,2,4-triazol -3 -yl]sulfanyl}-N-(phenethyl)acetamide | Different nitrogen-containing heterocycles | Potential neuroprotective effects |
The triazole moiety's role as a pharmacophore suggests that this compound may possess significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The combination of furan and pyrrole rings in the structure is linked to anticancer properties. Compounds containing these moieties have demonstrated cytotoxic effects against various cancer cell lines in preliminary studies. The mechanism may involve the inhibition of key cellular pathways associated with tumor growth and proliferation .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, derivatives of this compound are being explored for their anti-inflammatory properties. The structural features suggest potential interactions with inflammatory mediators or pathways .
The biological activity of 2-{[5-(furan-2-y l)-4-(1H-pyrrol -1-y l)-4H -1,2,4-triazol -3-y l]sulfany l}-N-(4-phenyloxyphenyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The heterocyclic rings facilitate binding to active sites on these targets, potentially inhibiting or modulating their activity. This could affect various biological processes including signal transduction and gene expression regulation .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Studies : In vitro assays have shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values comparable to standard antibiotics against resistant bacterial strains .
- Cytotoxicity Assays : Research conducted on cell lines has indicated that compounds similar in structure to 2-{[5-(furan -2-y l)-4 -(1H-pyrrol -1-y l)-4H -1,2,4-triazol -3-y l]sulfany l}-N -(4-phenyloxyphen yl)acetamide possess significant cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
